Cas no 4379-13-9 (2-amino-3-methylpentan-1-ol)
2-amino-3-methylpentan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- L-isoleucinol Hydrochloride
- (S)-+-isoleucinol
- isoleucinol
- 2-amino-3-methylpentanol
- 2-azanyl-3-methyl-pentan-1-ol
- (S)-2-amino-3-methylpentanol
- 2-amino-3-methylpentan-1-ol
- 2-amino-3-methyl-1-pentanol
- (S)-(+)-isoleucinol
- 2-amino-3-methylpentan-1-ol(SALTDATA: FREE)
- D-Isoleucinol
- SB45560
- AKOS016051421
- 2-Amino-3-methyl-1-pentanol #
- 1-Pentanol, 2-amino-3-methyl-
- D75056
- 152786-10-2
- 4379-13-9
- DTXSID20947529
- NSC-64340
- AKOS000266243
- DL-Isoleucinol
- ALBB-021091
- DB-016161
- NS00050499
- CS-0091231
- EINECS 246-371-4
- SY014111
- EN300-146457
- 1-Pentanol, 2-amino-3-methyl-, [S-(R*,R*)]-
- NSC64340
- l-2-Amino-3-methyl-1-pentanol
- SCHEMBL1169504
- 2-amino-3-methylpentan-1-ol, AldrichCPR
- SB85114
- BS-12287
-
- MDL: MFCD09954504
- Inchi: 1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: VTQHAQXFSHDMHT-UHFFFAOYSA-N
- SMILES: OCC(C(C)CC)N
Computed Properties
- Exact Mass: 153.09200
- Monoisotopic Mass: 117.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 56.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25000
- LogP: 1.85440
2-amino-3-methylpentan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-amino-3-methylpentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM561060-1g |
2-Amino-3-methylpentan-1-ol |
4379-13-9 | 95%+ | 1g |
$245 | 2023-02-02 | |
| Chemenu | CM561060-5g |
2-Amino-3-methylpentan-1-ol |
4379-13-9 | 95%+ | 5g |
$764 | 2023-02-02 | |
| Enamine | EN300-146457-0.05g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 0.05g |
$270.0 | 2023-02-15 | ||
| Enamine | EN300-146457-0.1g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 0.1g |
$282.0 | 2023-02-15 | ||
| Enamine | EN300-146457-0.25g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 0.25g |
$296.0 | 2023-02-15 | ||
| Enamine | EN300-146457-0.5g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 0.5g |
$309.0 | 2023-02-15 | ||
| Enamine | EN300-146457-1.0g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-146457-2.5g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 2.5g |
$647.0 | 2023-02-15 | ||
| Enamine | EN300-146457-5.0g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 5.0g |
$819.0 | 2023-02-15 | ||
| Enamine | EN300-146457-10.0g |
2-amino-3-methylpentan-1-ol |
4379-13-9 | 10.0g |
$1033.0 | 2023-02-15 |
2-amino-3-methylpentan-1-ol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-amino-3-methylpentan-1-ol
Introduction to 2-Amino-3-Methylpentan-1-ol (CAS No. 4379-13-9)
2-Amino-3-methylpentan-1-ol (CAS No. 4379-13-9) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as α-amino-β-methylbutanol, is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a branched aliphatic chain. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications.
The chemical structure of 2-amino-3-methylpentan-1-ol consists of a five-carbon chain with a methyl group at the third position, an amino group at the second position, and a hydroxyl group at the first position. This arrangement provides the molecule with both hydrophilic and hydrophobic characteristics, which are crucial for its potential use in drug design and development. The compound's ability to form hydrogen bonds and its solubility properties make it an attractive candidate for bioactive molecules.
Recent research has highlighted the potential of 2-amino-3-methylpentan-1-ol in several areas of medicinal chemistry. One notable application is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The presence of both an amino and a hydroxyl group in 2-amino-3-methylpentan-1-ol allows for the creation of prodrugs that can enhance the bioavailability and stability of therapeutic agents. This is particularly important for drugs that have poor solubility or are rapidly metabolized, leading to reduced efficacy.
In addition to its role in prodrug design, 2-amino-3-methylpentan-1-ol has shown promise as a ligand for various biological targets. Ligands are molecules that bind to specific receptors or enzymes, modulating their activity. Studies have demonstrated that 2-amino-3-methylpentan-1-ol can interact with receptors involved in neurotransmission, such as GABA receptors and serotonin receptors. These interactions could have implications for the treatment of neurological disorders, including anxiety, depression, and epilepsy.
The pharmacokinetic properties of 2-amino-3-methylpentan-1-ol have also been investigated in detail. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to cross biological membranes efficiently makes it suitable for oral administration, which is a desirable feature for drug development. Furthermore, the compound's low toxicity and high safety margin contribute to its potential as a therapeutic agent.
Another area where 2-amino-3-methylpentan-1-ol has shown promise is in the field of chiral synthesis. Chiral compounds are molecules that exist as non-superimposable mirror images (enantiomers), which can have different biological activities. The ability to synthesize chiral compounds with high enantiomeric purity is crucial for pharmaceutical applications. 2-Amino-3-methylpentan-1-ol can serve as a chiral building block or catalyst in asymmetric synthesis reactions, enabling the production of enantiomerically pure drugs with enhanced efficacy and reduced side effects.
Recent advancements in analytical techniques have also contributed to our understanding of 2-amino-3-methylpentan-1-ol. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound's structure and confirm its purity. These techniques provide valuable insights into the molecular interactions and conformational changes that occur during biological processes involving 2-amino-3-methylpentan-1-ol.
In conclusion, 2-amino-3-methylpentan-1-ol (CAS No. 4379-13-9) is a multifaceted compound with significant potential in various areas of chemical biology and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and versatility as a chiral building block make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of medical science.
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